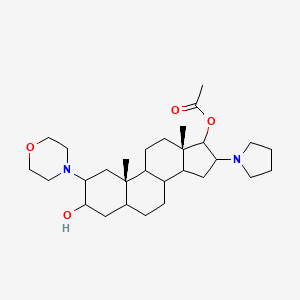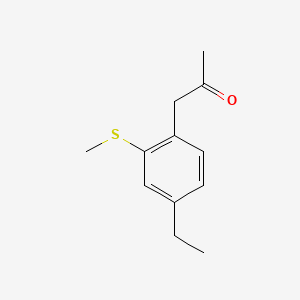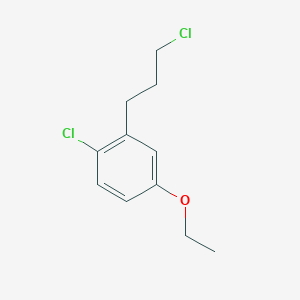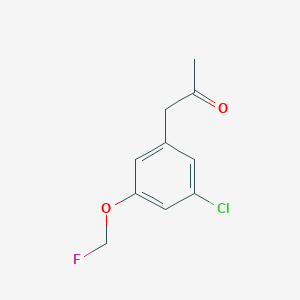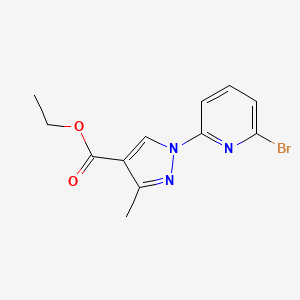
1-(6-Bromo-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Bromo-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester is a heterocyclic compound that contains both pyridine and pyrazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester typically involves a multi-step process:
Bromination: The starting material, pyridine, is brominated to form 6-bromo-pyridine.
Formation of Pyrazole Ring: The brominated pyridine is then reacted with hydrazine to form the pyrazole ring.
Carboxylation: The pyrazole derivative is carboxylated to introduce the carboxylic acid group.
Esterification: Finally, the carboxylic acid is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and carboxylation steps to improve yield and reduce reaction time.
化学反应分析
Types of Reactions
1-(6-Bromo-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with fewer double bonds.
Hydrolysis: The corresponding carboxylic acid.
科学研究应用
1-(6-Bromo-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates.
Biological Studies: Investigated for its biological activity, including anti-inflammatory and anti-cancer properties.
Material Science: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(6-Bromo-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester involves interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, affecting their activity.
Pathways Involved: The compound may modulate signaling pathways related to inflammation or cell proliferation.
相似化合物的比较
Similar Compounds
- 1-(6-Chloro-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 1-(6-Fluoro-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
Uniqueness
1-(6-Bromo-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not.
属性
分子式 |
C12H12BrN3O2 |
|---|---|
分子量 |
310.15 g/mol |
IUPAC 名称 |
ethyl 1-(6-bromopyridin-2-yl)-3-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H12BrN3O2/c1-3-18-12(17)9-7-16(15-8(9)2)11-6-4-5-10(13)14-11/h4-7H,3H2,1-2H3 |
InChI 键 |
YXWTXVQEJJIFRW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN(N=C1C)C2=NC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



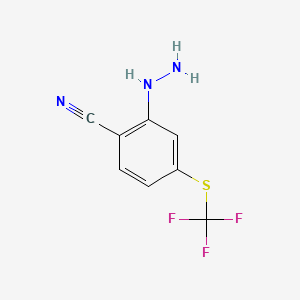
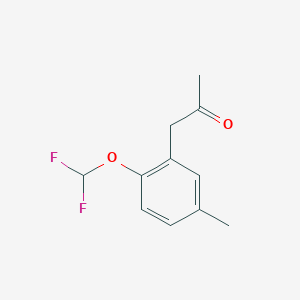
![Tert-butyl (2-azaspiro[4.4]nonan-4-YL)carbamate](/img/structure/B14046753.png)
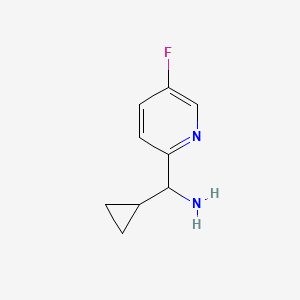
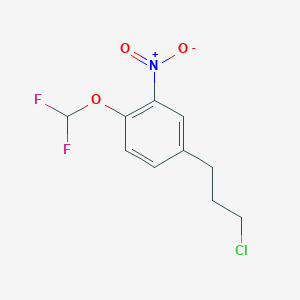
![Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)-](/img/structure/B14046766.png)
![(Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine](/img/structure/B14046785.png)
![(4Z)-N4-[(4-chlorophenyl)methylidene]-N1-({1,4-dioxaspiro[4.5]decan-8-yl}methyl)-N1-methylbenzene-1,4-diamine](/img/structure/B14046791.png)
